Gynunol
Description
Gynunol (C₁₁H₁₄O₃) is a colorless, oil-like organic compound isolated from Gynura elliptica (三七草), a plant traditionally used in Chinese medicine for treating influenza, inflammation, and thrombotic disorders . Structurally, it belongs to the class of phenolic lipids, characterized by an aromatic ring with hydroxyl and alkyl side chains. While its exact biosynthesis pathway remains unelucidated, Gynunol is hypothesized to contribute to the plant’s reported antiplatelet, anti-inflammatory, and antiviral properties .
Properties
Molecular Formula |
C11H14O3 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
2,2-dimethyl-3,4-dihydrochromene-4,6-diol |
InChI |
InChI=1S/C11H14O3/c1-11(2)6-9(13)8-5-7(12)3-4-10(8)14-11/h3-5,9,12-13H,6H2,1-2H3 |
InChI Key |
QAIKLSOPCIZDKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C2=C(O1)C=CC(=C2)O)O)C |
Synonyms |
6-hydroxy-2,2-dimethylchroman-4-ol gynunol |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Analysis of Gynunol and Analogues
Detailed Comparative Insights
Gynunol vs. (+)-Gynunone
- Structural Differences: Gynunone (C₁₃H₁₄O₄) has a larger molecular framework with an additional acetyl group compared to Gynunol (C₁₁H₁₄O₃), suggesting divergent metabolic roles .
- Bioactivity: Both compounds are isolated from the same plant but lack individually validated activity profiles. Gynunone’s role may complement Gynunol’s effects in crude extracts .
Gynunol vs. (−)-Gynuraone
- Structural Similarities: Both share a phenolic core but differ in side-chain modifications. Gynuraone (C₁₀H₁₀O₄) has a shorter carbon chain and additional ketone groups .
- Functional Contrast: Gynuraone demonstrates confirmed antiplatelet activity, whereas Gynunol’s effects are inferred from plant-level studies .
Gynunol vs. Senecionine
- Structural Divergence: Senecionine, a pyrrolizidine alkaloid, is structurally unrelated to Gynunol but co-occurs in G. elliptica .
- Toxicological Risk: Unlike Gynunol, senecionine poses hepatotoxicity risks, underscoring the importance of compound-specific safety profiling in drug development .
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